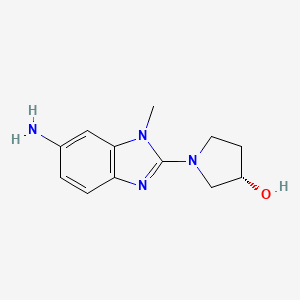
(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor.
Functional Group Modifications: The final steps often involve introducing the amino and hydroxyl groups through selective functional group transformations.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidazole ring or the pyrrolidine ring, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxyl groups, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(6-Amino-1H-benzimidazol-2-yl)pyrrolidin-3-ol: Lacks the methyl group, which might affect its chemical reactivity and biological activity.
(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-ol: The position of the hydroxyl group is different, potentially altering its properties.
Uniqueness
The presence of both the benzimidazole and pyrrolidine rings, along with the specific functional groups, makes (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol unique
Propiedades
Número CAS |
832102-77-9 |
|---|---|
Fórmula molecular |
C12H16N4O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(3S)-1-(6-amino-1-methylbenzimidazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16N4O/c1-15-11-6-8(13)2-3-10(11)14-12(15)16-5-4-9(17)7-16/h2-3,6,9,17H,4-5,7,13H2,1H3/t9-/m0/s1 |
Clave InChI |
STFCEHQRFPIJQR-VIFPVBQESA-N |
SMILES isomérico |
CN1C2=C(C=CC(=C2)N)N=C1N3CC[C@@H](C3)O |
SMILES canónico |
CN1C2=C(C=CC(=C2)N)N=C1N3CCC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


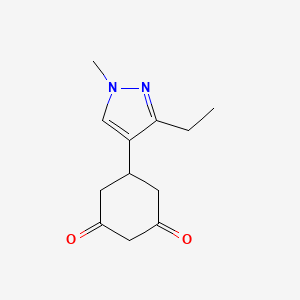
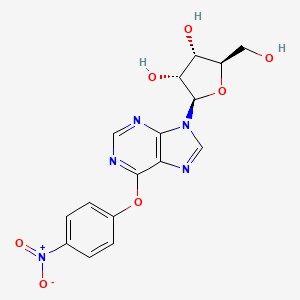

![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)
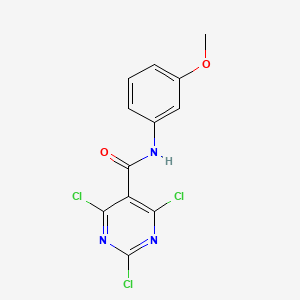

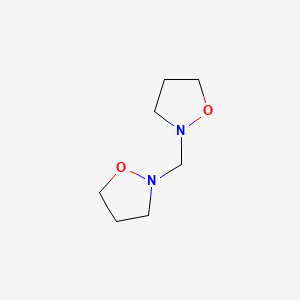
![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)

![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)
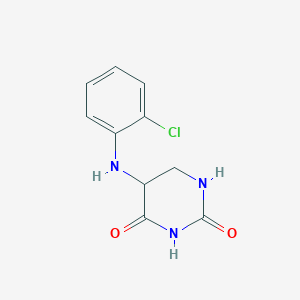


![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
